6-bromo-4-fluoro-1,2-benzothiazol-3-amine
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Overview
Description
6-Bromo-4-fluoro-1,2-benzothiazol-3-amine is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzothiazole ring, which is a fused ring system containing both benzene and thiazole rings. The molecular formula of this compound is C7H4BrFN2S, and it has a molecular weight of 247.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-1,2-benzothiazol-3-amine typically involves the bromination and fluorination of a benzothiazole precursor. One common method involves the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. For example, liquid bromine in acetic acid can be added to a solution of 2-aminobenzenethiol in acetic acid, followed by the addition of a fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-4-fluoro-1,2-benzothiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Similar in structure but with different positions of bromine and fluorine atoms.
2-Amino-6-bromobenzothiazole: Lacks the fluorine atom but has a similar benzothiazole core.
6-Bromo-2,4-dimethylpyridin-3-amine: Contains a pyridine ring instead of a benzothiazole ring
Uniqueness
6-Bromo-4-fluoro-1,2-benzothiazol-3-amine is unique due to the specific positioning of the bromine and fluorine atoms on the benzothiazole ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1378861-32-5 |
---|---|
Molecular Formula |
C7H4BrFN2S |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.